Stigmatellin a

Description

Properties

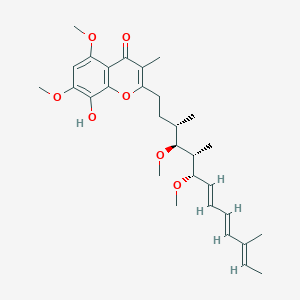

Molecular Formula |

C30H42O7 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

2-[(3S,4S,5S,6S,7E,9E,11E)-4,6-dimethoxy-3,5,11-trimethyltrideca-7,9,11-trienyl]-8-hydroxy-5,7-dimethoxy-3-methylchromen-4-one |

InChI |

InChI=1S/C30H42O7/c1-10-18(2)13-11-12-14-22(33-6)21(5)29(36-9)19(3)15-16-23-20(4)27(31)26-24(34-7)17-25(35-8)28(32)30(26)37-23/h10-14,17,19,21-22,29,32H,15-16H2,1-9H3/b13-11+,14-12+,18-10+/t19-,21+,22-,29-/m0/s1 |

InChI Key |

UZHDGDDPOPDJGM-CVOZLMQJSA-N |

SMILES |

CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC |

Isomeric SMILES |

C/C=C(\C)/C=C/C=C/[C@@H]([C@@H](C)[C@H]([C@@H](C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC |

Canonical SMILES |

CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC |

Pictograms |

Acute Toxic |

Synonyms |

stigmatellin |

Origin of Product |

United States |

Preparation Methods

Gene Cluster Organization and Polyketide Synthase (PKS) Assembly

This compound is naturally produced by Stigmatella aurantiaca and Vitiosangium cumulatum, with biosynthesis governed by a 56-kb gene cluster (sti BGC). The cluster encodes a modular Type I PKS system, including ketosynthase (KS), acyltransferase (AT), and ketoreductase (KR) domains. Key genes such as stiJ (3,138 bp) and stiL (1,572 bp) orchestrate the assembly of the polyketide chain and subsequent oxidative modifications.

Recent studies on V. cumulatum MCy10943 revealed divergences in gene organization compared to S. aurantiaca. The stiJ homolog is split into stiJ1 (3,138 bp) and stiJ2 (543 bp), while stiL is partitioned into stiL1 (921 bp) and stiL2 (693 bp), suggesting evolutionary adaptations in PKS module processing.

Side Chain Decoration via Cytochrome P450 Enzymes

Post-PKS modifications are critical for this compound’s bioactivity. Cytochrome P450 enzymes (CYP450s) catalyze terminal oxidation of the alkenyl side chain, yielding derivatives such as stigmatellic acid (1) and stigmatellin C (3) . Isotopic labeling experiments confirmed that 1 arises from sequential oxidation of the terminal methyl group to a carboxylic acid via hydroxyl and aldehyde intermediates. Similarly, 3 is formed through epoxidation of the Δ10′,11′ double bond followed by hydrolytic ring opening to a vicinal diol.

Comparative Analysis of Synthetic and Biosynthetic Yields

Biosynthetic yields remain low (0.5–1.2 mg/L in fermentation), necessitating optimization of bacterial strains and culture conditions. In contrast, synthetic routes offer higher purity but face scalability limitations due to protracted step counts.

Challenges in Stereochemical Fidelity and Scalability

Competing Diastereomers in Aldol Reactions

The titanium-mediated aldol reaction, while highly syn-selective, generates minor diastereomers requiring chromatographic separation. Computational modeling suggests that chelation-controlled transition states favor the desired (R,R,S) configuration, but residual epimerization during workup reduces yields by 10–15%.

Oxidative Degradation During Fermentation

In biosynthetic pathways, autooxidation of the conjugated triene system in this compound leads to degradation products such as 10′,11′-epoxide (iii) . Stabilizing the molecule during fermentation requires anaerobic conditions and antioxidant additives (e.g., ascorbate), which increase production costs.

Emerging Strategies for Improved Synthesis

Chemical Reactions Analysis

Stigmatellin undergoes various chemical reactions, including:

Oxidation: Stigmatellin can be oxidized to form derivatives with different functional groups on the alkenyl chain.

Reduction: Reduction reactions can modify the chromone ring or the alkenyl chain, leading to different derivatives.

Substitution: Substitution reactions can occur on the chromone ring or the alkenyl chain, introducing new functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . Major products formed from these reactions include derivatives with modified chromone rings or alkenyl chains .

Scientific Research Applications

Antimicrobial Properties

Stigmatellin A exhibits notable antimicrobial activity against various pathogens, particularly yeasts and fungi. Studies have demonstrated its effectiveness against Candida albicans and Pichia anomala, showcasing its potential as an antifungal agent . The compound's mode of action involves disrupting cellular respiration in these microorganisms, making it a candidate for further development as an antifungal therapeutic.

Cytotoxic Effects

Research has also indicated that this compound possesses cytotoxic properties against certain cancer cell lines. Its ability to inhibit mitochondrial respiration may contribute to its efficacy in reducing cancer cell viability. Comparative studies have shown that this compound is more effective than some derivatives in inhibiting cancer cell proliferation .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Study on Electron Transfer Inhibition : A detailed investigation revealed that this compound significantly inhibits electron transfer within the bc1 complex, leading to increased production of reactive oxygen species (ROS) such as superoxide during respiration .

- Antimicrobial Activity Assessment : In vitro tests demonstrated that this compound effectively inhibited the growth of various fungal strains, confirming its potential as an antifungal agent .

- Cytotoxicity Evaluation : Research highlighted that this compound exhibited superior cytotoxic effects compared to newer derivatives against specific cancer cell lines, indicating its relevance in cancer therapy development .

Structural Insights

This compound is characterized by a unique chemical structure featuring a 5,7-dimethoxy-8-hydroxychromone moiety with a hydrophobic alkenyl chain. The structural complexity contributes to its biological activity and interaction with cellular components. Recent studies have focused on elucidating the biosynthetic pathways leading to stigmatellin derivatives, enhancing our understanding of its chemical diversity and potential modifications for improved efficacy .

Mechanism of Action

Stigmatellin exerts its effects by binding to the quinol oxidation site of the cytochrome bc1 complex in mitochondria and the cytochrome b6f complex of thylakoid membranes . It forms a hydrogen bond with the Rieske iron-sulfur protein, raising the midpoint potential of the iron-sulfur cluster and restricting the movement of the cytoplasmic domain of the Rieske protein . This inhibition disrupts the electron transport chain, leading to the inhibition of cellular respiration .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

| Compound | Core Structure | Side Chain | Key Functional Groups |

|---|---|---|---|

| Stigmatellin A | Chromone (5,7-dimethoxy-8-OH) | C30 alkenyl chain | Methoxy, hydroxyl, methyl groups |

| Stigmatellin Y | Chromone | Shorter aliphatic chain | Hydroxyl, methoxy groups |

| Myxothiazol | β-Methoxyacrylate | Thiazole-containing side chain | Thiazole, methoxy, ester groups |

| Ubiquinone (CoQ10) | Benzoquinone | Isoprenoid chain | Quinone, methoxy groups |

- Stigmatellin Derivatives : Recent studies identified Stigmatellin C, iso-methoxy-Stigmatellin A, and Stigmatellic acid, which differ in side-chain methylation and hydroxylation patterns . These modifications alter binding affinity to the Q₀ site and antimicrobial potency.

- Stigmatellin Y: Isolated from Bacillus subtilis, it shares the chromone core but has a truncated side chain, enabling anti-biofilm activity via interference with the Pseudomonas aeruginosa PQS-PqsR quorum-sensing system .

Mechanism of Action

| Compound | Target | Binding Site | Redox Effects | Inhibition Type |

|---|---|---|---|---|

| This compound | Cytochrome bc₁/b₆f | Q₀ site (Rieske ISP, cyt b) | Raises Rieske ISP potential (290→540 mV) | Non-competitive |

| Myxothiazol | Cytochrome bc₁ | Q₀ site (cyt b) | Blocks ubiquinol oxidation without ISP effect | Competitive |

| Antimycin A | Cytochrome bc₁ | Qᵢ site (cyt b) | Inhibits quinone reduction at Qᵢ site | Non-competitive |

| Stigmatellin Y | PqsR (quorum-sensing receptor) | Ligand-binding domain | Competes with PQS for PqsR binding | Allosteric |

- Stigmatellin vs. Myxothiazol : While both inhibit the Q₀ site, this compound uniquely stabilizes the ISP head domain proximal to cytochrome b, inducing a conformational lock . Myxothiazol lacks this ISP interaction, resulting in distinct redox effects .

- Stigmatellin vs. Ubiquinone: Stigmatellin mimics a quinol oxidation intermediate but binds with 100-fold higher affinity, explaining its potent inhibition .

Q & A

Q. What experimental methodologies are recommended for isolating Stigmatellin A from microbial sources?

this compound is typically isolated via fermentation of Stigmatella aurantiaca strains. Key steps include:

- Extraction : Use solvent partitioning (e.g., ethyl acetate) to separate metabolites from culture broth .

- Purification : Employ column chromatography (silica gel or Sephadex LH-20) followed by HPLC with UV detection at 260 nm for purity assessment .

- Characterization : Validate structure via NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers design assays to evaluate this compound’s inhibitory effects on mitochondrial cytochrome bc1 complex?

- Enzyme Assay : Use bovine heart mitochondrial bc1 complex in a spectrophotometric assay measuring ubiquinol-cytochrome c reductase activity. Include controls with antimycin A for comparison .

- IC50 Determination : Perform dose-response curves (0.1–100 µM this compound) and analyze using nonlinear regression (e.g., GraphPad Prism) .

- Replicability : Document buffer conditions (pH, ionic strength) and temperature, as these influence binding kinetics .

Q. What spectroscopic techniques are essential for confirming this compound’s structural integrity?

- NMR : Assign proton and carbon signals to confirm the quinone backbone and isoprenoid side chain .

- UV-Vis Spectroscopy : Verify absorbance maxima at 260 nm (characteristic of benzoquinones) .

- X-ray Crystallography (if available): Resolve crystal structures to confirm stereochemistry .

Advanced Research Questions

Q. How can researchers address contradictions in reported binding affinities of this compound across species-specific cytochrome bc1 complexes?

- Comparative Studies : Test this compound against bc1 complexes from Saccharomyces cerevisiae, Rhodobacter sphaeroides, and mammalian sources under identical assay conditions .

- Structural Analysis : Use cryo-EM or molecular docking to identify amino acid variations in the Qo site that affect ligand interactions .

- Statistical Validation : Apply ANOVA to assess significance of interspecies differences in IC50 values .

Q. What strategies optimize the synthesis of this compound analogs to enhance target selectivity?

- Rational Design : Modify the isoprenoid chain length or quinone moiety based on bc1 complex homology models .

- Synthetic Routes : Use Heck coupling for quinone functionalization and iterative cross-metathesis for side-chain elongation .

- Activity Screening : Prioritize analogs with >10-fold selectivity for microbial vs. mammalian bc1 complexes to minimize off-target effects .

Q. How should conflicting data on this compound’s ROS-inducing effects in cancer cells be resolved?

- Mechanistic Studies : Compare ROS levels (via DCFH-DA assay) in cell lines with varying mitochondrial membrane potentials .

- Dose-Dependency Analysis : Test sub-inhibitory (1–10 nM) vs. inhibitory (≥100 nM) concentrations to distinguish bc1 inhibition from off-target ROS generation .

- Pathway Mapping : Integrate transcriptomic data (RNA-seq) to identify ROS-related pathways activated post-treatment .

Methodological Guidance

Q. What computational tools are suitable for predicting this compound’s binding dynamics with cytochrome bc1?

- Molecular Docking : Use AutoDock Vina with bc1 crystal structures (PDB: 1PP9) to simulate binding poses .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the Qo site interaction under physiological conditions .

- Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions of key residues (e.g., Glu272 in yeast bc1) .

Q. How can researchers validate the specificity of this compound in complex biological systems?

- Genetic Knockouts : Use bc1-deficient S. cerevisiae strains to confirm on-target effects .

- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific inhibition .

- Metabolomic Profiling : Apply LC-MS to track changes in TCA cycle intermediates post-treatment .

Literature and Data Analysis

Q. What systematic review strategies ensure comprehensive retrieval of this compound-related studies?

- Database Selection : Use PubMed, Web of Science, and Scopus with Boolean queries (e.g., "this compound" AND ("bc1 complex" OR "mitochondrial inhibitor")) .

- Inclusion Criteria : Prioritize studies with full methodological transparency (e.g., detailed IC50 protocols) .

- Bias Mitigation : Exclude non-peer-reviewed sources and validate findings through meta-analysis .

Q. How should conflicting spectral data (e.g., NMR shifts) in this compound studies be reconciled?

- Solvent Calibration : Confirm chemical shifts were recorded in deuterated solvents (e.g., CDCl3 vs. DMSO-d6) .

- Cross-Validation : Compare with synthetic standards or published spectra from independent labs .

- Error Analysis : Assess signal-to-noise ratios and acquisition parameters (e.g., number of scans) in original studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.